Actinoplanes teichomyceticus fermentation for Teicoplanin A2-4 production
Actinoplanes teichomyceticus fermentation for Teicoplanin A2-4 production
An In-depth Technical Guide to the Fermentation of Actinoplanes teichomyceticus for Teicoplanin A2 Production
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin is a vital lipoglycopeptide antibiotic employed in the treatment of severe infections caused by multi-drug-resistant Gram-positive bacteria. It is produced as a complex of closely related molecules by the actinomycete Actinoplanes teichomyceticus. The pharmaceutically active component, Teicoplanin A2, is itself a mixture of five major compounds (A2-1 to A2-5) that differ in the fatty acid side chain attached to the glucosamine moiety of the core heptapeptide. The specific composition of this complex is critical for its therapeutic efficacy and is regulated by pharmacopoeial standards. This guide provides a comprehensive technical overview of the fermentation process for producing Teicoplanin, with a particular focus on strategies to modulate the A2 complex and enhance the production of specific components like A2-4. We detail optimized fermentation media, critical process parameters, precursor-directed biosynthesis strategies, and downstream processing protocols, supported by quantitative data and procedural diagrams.
Introduction
Teicoplanin inhibits the biosynthesis of the bacterial cell wall by binding to the N-acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors[1]. This mechanism of action makes it a last-resort antibiotic for treating infections caused by pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA)[2]. The Teicoplanin A2 complex is the primary active pharmaceutical ingredient, and its five major components (T-A2-1, T-A2-2, T-A2-3, T-A2-4, and T-A2-5) are distinguished by their N-linked acyl moieties[3][4]. The composition of this complex is significantly influenced by fermentation conditions and the availability of specific precursors[1]. This document synthesizes current knowledge to provide a detailed guide for optimizing the fermentation of A. teichomyceticus to achieve high yields and control the component profile of the Teicoplanin A2 complex.
The Producing Microorganism: Actinoplanes teichomyceticus
The wild-type strain, Actinoplanes teichomyceticus ATCC 31121, is the original producer of teicoplanin[2][5]. However, industrial production predominantly relies on high-producing mutant strains developed through classical strain improvement programs involving mutagenesis and selection[6][7]. For instance, mutant strain KCCM-10601 has demonstrated significantly higher teicoplanin productivity[6][8]. Recent studies have also explored protoplast regeneration as a method to isolate genetically distinct and high-producing phenotypes from heterogeneous mycelial populations[2][9].
Fermentation Medium Optimization
The composition of the fermentation medium is a critical factor influencing cell growth and teicoplanin biosynthesis. Optimization of carbon, nitrogen, and mineral sources is essential for maximizing titers.
Carbon Sources
Various carbon sources have been evaluated for their effect on teicoplanin production. While glucose is a common substrate, other carbohydrates like maltodextrin, mannose, and glycerol have shown significant effects on both yield and the A2 component profile[6][10]. Maltodextrin, being more cost-effective than mannose, is often preferred in industrial-scale fermentations[6]. The addition of glycerol has been shown to alter the distribution of A2 components, increasing the proportions of A2-3, A2-4, and A2-5[10].
Nitrogen Sources
Complex nitrogen sources such as yeast extract, soybean meal, and cottonseed meal are commonly used to support robust growth and antibiotic production[5][6]. The optimal ratio of carbon to nitrogen sources has been identified as a key parameter, with a 3:1 (w/w) ratio of maltodextrin to soybean meal showing favorable results[6].
Precursor Supplementation for A2-4 Production
The different components of the Teicoplanin A2 complex are derived from different fatty acid precursors, which are in turn synthesized from specific amino acids. This provides a direct strategy to modulate the final complex composition through precursor feeding[3]. The acyl side chain of Teicoplanin A2-4 is an anteiso-C11:0 moiety, which is derived from the amino acid L-isoleucine [3][11].
Data Presentation
Table 1: Optimized Fermentation Media Compositions for Teicoplanin Production
| Component | Concentration (g/L) | Strain | Reference |
|---|---|---|---|
| Medium 1 | |||
| Maltodextrin | 30 | Mutant MSL 1510 | [6] |
| Glucose | 5 | [6] | |
| Yeast Extract | 5 | [6] | |
| Soybean Meal | 5 | [6] | |
| MgSO₄·7H₂O | 0.5 | [6] | |
| NaCl | 0.1 | [6] | |
| CaCl₂·2H₂O | 0.1 | [6] | |
| Diaion HP-20 Resin | 50 | [6] | |
| Medium 2 | |||
| Glucose | 15-25 | Mutant BNG 2315 | [12] |
| Dextrin | 40-80 | (KCCM-10601) | [12] |
| Peptone | 4-6 | [12] | |
| Rapeseed Meal | 16-20 | [12] | |
| Soybean Flour | 16-20 | [12] | |
| MgSO₄·7H₂O | 0.4-0.6 | [12] | |
| CaCO₃ | 4-6 | [12] | |
| NaCl | 1.0-1.4 | [12] | |
| Medium 3 (for Precursor Feeding Studies) | |||
| Malt Extract | 30 | ATCC 31121 | [4] |
| Glucose | 10 | [4] | |
| Soybean Meal | 15 | [4] | |
| Yeast Extract | 5 | [4] | |
| Medium 4 | |||
| Mannose | 30 | Mutant MSL 2211 | [6] |
| Yeast Extract | 5 | |[7] |
Table 2: Optimal Physical Fermentation Parameters
| Parameter | Optimal Value | Strain | Reference |
|---|---|---|---|
| Temperature | 34°C | KCCM-10601 | [6][8] |
| pH | 7.0 (controlled) | KCCM-10601 | [6][8] |
| Dissolved Oxygen Tension (DOT) | 20-30% | KCCM-10601 | [6][8] |
| Agitation Speed (75-L Fermenter) | 500 rpm | ID9303 | [13] |
| Aeration Rate (75-L Fermenter) | 1 vvm | ID9303 |[13] |
Table 3: Effect of Amino Acid Precursor Feeding on Teicoplanin A2 Complex Composition
| Precursor Added | Resulting Major Component | Acyl Side Chain | Reference |
|---|---|---|---|
| L-Valine | T-A2-2 | iso-C10:0 | [3][11] |
| L-Isoleucine | T-A2-4 | anteiso-C11:0 | [3][11] |
| L-Leucine | T-A2-5 | iso-C11:0 | [3][11] |
| Methyl Linoleate / Corn Oil | T-A2-1 | linear C10:1 | [1][14] |
| Methyl Oleate / Olive Oil | T-A2-3 | linear C10:0 |[1][14] |
Table 4: Teicoplanin Production Titers in Various Strains and Conditions
| Strain | Fermentation Scale | Titer Achieved | Key Conditions | Reference |
|---|---|---|---|---|
| Mutant MSL 1510 | 500-L Fermenter | 1,500 mg/L | Optimized medium with Maltodextrin | [6] |
| Mutant 98-1-227 | 7 m³ Pilot Fermenter | 1,800 units/mL | Valine-resistant mutant | [6] |
| KCCM-10601 | 120-h Batch Culture | 2,900 mg/L (2.9 g/L) | Controlled T, pH, DOT | [6][8] |
| ID9303 | 75-L Pilot Fermenter | 3,120 mg/L (3.12 g/L) | 0.05% Proline feeding | [13] |
| Mutant MSL 2211 | 5-L Jar Fermenter | 500 mg/L | Mannose-based medium | [6][7] |
| ATCC 31121 (Wild-Type) | Flask Culture | ~100 mg/L | Optimized TM1 Medium |[4] |
Visualization of Key Processes and Pathways
General Workflow for Teicoplanin Production
The overall process from strain maintenance to the final purified product involves several critical stages.
Caption: General workflow for Teicoplanin production.
Biosynthetic Precursors of Teicoplanin A2 Acyl Side Chains
The composition of the Teicoplanin A2 complex can be strategically manipulated by feeding specific amino acid precursors into the fermentation medium. This diagram illustrates the direct relationship between the precursor amino acid and the resulting Teicoplanin A2 component.
Caption: Precursor pathway for branched-chain fatty acids in Teicoplanin A2.
Experimental Protocols
Protocol 1: Inoculum Development
-
Strain Revival : Aseptically transfer a cryopreserved vial of A. teichomyceticus to a seed medium (e.g., containing glucose 30 g/L, yeast extract 2.5 g/L, soybean flour 9 g/L, rapeseed meal 9 g/L, NaCl 1.2 g/L, CaCl₂ 0.1 g/L, MgSO₄·7H₂O 0.5 g/L)[12].
-
First Stage Culture : Incubate the culture in a baffled flask at 28-34°C on a rotary shaker (e.g., 130-200 rpm) for 30-40 hours until the culture is actively growing (pH drop below 6.0, packed mycelial volume ~18-20%)[15].
-
Second Stage Culture : Transfer the first stage culture (e.g., 10% v/v) into a larger volume of the same seed medium and incubate under the same conditions for another 24-36 hours. This culture serves as the inoculum for the production fermenter.
Protocol 2: Laboratory-Scale Batch Fermentation (5-L Fermenter)
-
Fermenter Preparation : Prepare a 5-L bioreactor with 3 L of production medium (see Table 1). Sterilize the fermenter and medium at 121°C for 25 minutes[15].
-
Inoculation : Aseptically inoculate the sterile production medium with 10% (v/v) of the second-stage inoculum.
-
Fermentation Control : Set the fermentation parameters to their optimal values (see Table 2). For example: Temperature at 34°C, pH controlled at 7.0 (using sterile NaOH/H₂SO₄), agitation at 600 rpm, and aeration at 1 vvm. Maintain DOT at 20-30% by cascading agitation or aeration rate[6][8][13].
-
Precursor Feeding : For targeted production of Teicoplanin A2-4, add a sterile stock solution of L-isoleucine to the fermenter. The timing and concentration of addition are critical; initial studies suggest adding precursors at the time of inoculation, but fed-batch strategies during the production phase may prevent growth inhibition[3][4].
-
Sampling : Withdraw samples aseptically at regular intervals (e.g., every 12-24 hours) to monitor cell growth (dry cell weight or packed mycelial volume), substrate consumption, pH, and teicoplanin concentration by HPLC[13].
-
Harvest : The fermentation typically runs for 120-200 hours. Harvest the broth when the teicoplanin titer reaches its maximum and begins to plateau[8][12].
Protocol 3: HPLC Analysis of Teicoplanin A2 Components
-
Sample Preparation : Centrifuge the fermentation broth sample to separate the mycelium. The teicoplanin can be in both the supernatant and bound to the mycelium/resin. Extract teicoplanin from the mycelium and any adsorbent resin (if used) with an appropriate solvent (e.g., aqueous methanol).
-
Chromatography : Analyze the extracted sample using a High-Performance Liquid Chromatography (HPLC) system.
-
Column : C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 50 mm, 2.7 µm)[16].
-
Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% (v/v) formic acid, is commonly used[16].
-
Gradient Example : 5% to 30% acetonitrile over 1 minute, then to 40% over 1 minute, followed by a wash and re-equilibration step[16].
-
Detection : UV detector set at 254 nm[10].
-
-
Quantification : Identify and quantify the individual Teicoplanin A2 components by comparing retention times and peak areas to a certified reference standard[1][17]. The total teicoplanin concentration is the sum of all quantified components[17].
Protocol 4: Overview of Downstream Purification
-
Cell Removal : The first step after harvesting is to remove the mycelial biomass from the fermentation broth, typically achieved by filtration or centrifugation[18].
-
Initial Capture : The clarified broth is passed through a column containing a hydrophobic adsorbent resin (e.g., Diaion HP-20) to capture the teicoplanin complex[6][18][19].
-
Elution : The resin is washed, and teicoplanin is subsequently eluted using a mixture of a water-miscible organic solvent (e.g., methanol) and water[18].
-
Intermediate Purification : The eluate may be further purified using techniques like cation exchange chromatography, charcoal treatment for decolorization, and ultrafiltration for concentration and desalination[18][19][20].
-
Final Purification : High-purity Teicoplanin A2 is obtained through reversed-phase chromatography, which can separate the A2 complex from other related substances[19].
-
Final Product Formulation : The purified teicoplanin solution is concentrated and converted to a stable powder, usually by lyophilization (freeze-drying)[19].
Conclusion
The production of Teicoplanin A2 via fermentation of Actinoplanes teichomyceticus is a complex bioprocess that requires rigorous optimization of microbial genetics, medium composition, and physical parameters. High titers, exceeding 3 g/L, have been achieved through a combination of strain improvement and process optimization[13]. A key strategy for controlling the therapeutic profile of the final product is precursor-directed biosynthesis. Specifically, for enhancing the proportion of the Teicoplanin A2-4 component, the targeted feeding of its precursor, L-isoleucine, is a proven and effective method[3][11]. This guide provides a foundational framework for researchers and drug development professionals to design, execute, and optimize fermentation processes for the targeted production of Teicoplanin A2 components, thereby improving manufacturing efficiency and product quality.
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